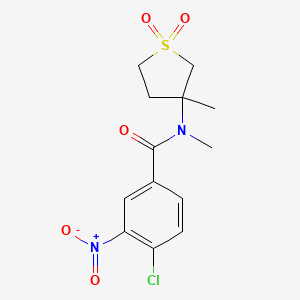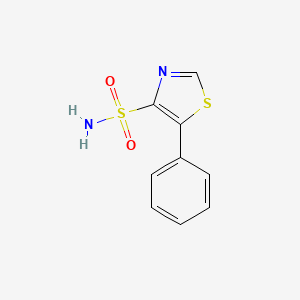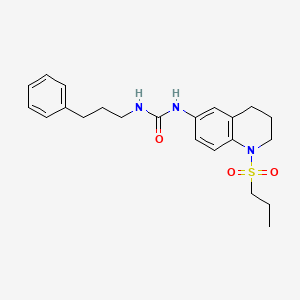![molecular formula C23H17BrCl3NO B2930713 (4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(2,4-dichlorobenzyl)oxime CAS No. 338749-09-0](/img/structure/B2930713.png)
(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(2,4-dichlorobenzyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of cyclopropyl ketones. It has a complex structure with multiple functional groups, including a bromophenyl group, a chlorophenyl group, a cyclopropyl group, a methanone group, and an oxime group .
Molecular Structure Analysis
The molecular formula of this compound is C23H17BrCl3NO . It has a molecular weight of 485.76. The structure includes a bromophenyl group, a chlorophenyl group, a cyclopropyl group, a methanone group, and an oxime group .Wissenschaftliche Forschungsanwendungen
Synthesis Processes and Intermediate Production
One significant aspect of this compound's application in scientific research involves its role in synthesis processes. For instance, Gao Xue-yan (2011) demonstrated the synthesis of 4-Chlorophenyl cyclopropyl ketone, which is an intermediate for flucycloxuron, an insecticide. This process involves using 4-chlorophenyl cyclopropyl ketone, hydroxylamine hydrochloride, and p-Nitrobenzyl bromide as starting materials, resulting in a "one-pot" reaction yielding a 70.6% yield (Gao Xue-yan, 2011).
Oxime Hydrochlorides and Diazaspirohexenones Production
Another notable application is in the production of oxime hydrochlorides and diazaspirohexenones. Research by H. Yoshida et al. (1988) explored the preparation of cyclopropenone oxime hydrochlorides from cyclopropenones and hydroxylamine hydrochloride. These salts were reacted with alkyl and aryl isocyanates to afford 4,6-diazaspiro[2.3]hexenones (H. Yoshida et al., 1988).
Reactivity with Isocyanates
The reactivity of cyclopropenone oximes with isocyanates offers significant insight into their potential applications. A study by H. Yoshida et al. (1990) revealed that diphenylcyclopropenone oxime reacts with acetyl or tosyl isocyanate, carboxylic anhydrides, or nitrohalobenzenes to yield cyclopropenone O-substituted oxime derivatives (H. Yoshida et al., 1990).
Environmental Applications
In environmental science, this compound's derivatives have been studied for their reactivity and degradation products. Tarek Manasfi et al. (2015) investigated the degradation products of benzophenone-3 in chlorinated seawater swimming pools, which is relevant to understanding the environmental impact and transformation products of related compounds (Tarek Manasfi et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(Z)-1-(4-bromophenyl)-1-[2-(4-chlorophenyl)cyclopropyl]-N-[(2,4-dichlorophenyl)methoxy]methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrCl3NO/c24-17-6-1-15(2-7-17)23(21-12-20(21)14-3-8-18(25)9-4-14)28-29-13-16-5-10-19(26)11-22(16)27/h1-11,20-21H,12-13H2/b28-23+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSYSSZZJMLTGZ-WEMUOSSPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=NOCC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1/C(=N/OCC2=C(C=C(C=C2)Cl)Cl)/C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrCl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]-1-ethanol](/img/structure/B2930633.png)


![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}pent-4-enamide](/img/structure/B2930637.png)
![1-[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2930639.png)
![7-Fluoro-3-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2930640.png)
![(E)-3-(furan-2-yl)-1-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2930642.png)
![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]propanoate](/img/structure/B2930643.png)

![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B2930645.png)


![N-(benzo[d][1,3]dioxol-5-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2930650.png)
